molecular formula C9H8BrN3 B015762 4-Bromo-3-phenyl-1H-pyrazol-5-amine CAS No. 2845-78-5

4-Bromo-3-phenyl-1H-pyrazol-5-amine

Cat. No. B015762
CAS RN: 2845-78-5
M. Wt: 238.08 g/mol
InChI Key: QTNVXMOPTHGCII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine and its derivatives involves a range of chemical reactions tailored to introduce specific functional groups to the pyrazole core. One approach described in the literature involves a multi-step synthesis starting with the formation of a pyrazole ring, followed by bromination and phenylation to introduce the bromo and phenyl groups respectively. This process requires precise control over reaction conditions to ensure the selective addition of these groups at the desired positions on the pyrazole ring (Ö. Tamer et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-phenyl-1H-pyrazol-5-amine has been elucidated using techniques such as X-ray diffraction, which provides detailed information on the arrangement of atoms within the molecule. The presence of the bromo and phenyl groups significantly influences the electronic structure of the molecule, as evidenced by spectroscopic analysis including FT-IR, UV–Vis, and NMR spectroscopies. Computational studies, such as density functional theory (DFT) calculations, complement experimental findings by predicting the stability and electronic properties of the molecule (Ö. Tamer et al., 2016).

Scientific Research Applications

Synthesis and Analgesic Activity

4-Bromo derivatives of 1H-pyrazoles, including 4-Bromo-3-phenyl-1H-pyrazol-5-amine, have been synthesized and studied for their pharmacological properties. For instance, Bondavalli et al. (1988) reported the synthesis of such compounds and their notable analgesic activity in mice. Additionally, these compounds exhibited moderate hypotensive, bradycardiac, anti-inflammatory activities, and infiltration anesthesia, along with weak platelet antiaggregating activity in vitro (Bondavalli et al., 1988).

Molecular Structure and Nonlinear Optical Studies

The molecular structure and spectral analysis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine derivatives have been a subject of study. Tamer et al. (2016) synthesized a crystal of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and analyzed its structure through X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopies. Density functional theory calculations aligned with the experimental results, indicating the molecule's stability and its potential for nonlinear optical properties (Tamer et al., 2016).

Tautomerism Studies

The tautomerism of 4-bromo substituted 1H-pyrazoles, including 4-Bromo-3-phenyl-1H-pyrazol-5-amine, has been explored. Trofimenko et al. (2007) used multinuclear magnetic resonance spectroscopy and X-ray crystallography to study this phenomenon. They found that in the presence of a bromine atom at specific positions, the tautomer present in the solid state is the 3-bromo one, which is also the major tautomer in solution (Trofimenko et al., 2007).

Synthesis of Novel Heterocycles

A variety of novel heterocyclic compounds have been synthesized using 4-Bromo-3-phenyl-1H-pyrazol-5-amine as a starting material or intermediate. El‐Dean et al. (2018) reported the synthesis of new furo[3,2-e]pyrazolo[3,4-b]pyrazines, which could be potential candidates for pharmacological studies in the future (El‐Dean et al., 2018).

Anti-inflammatory and Antimicrobial Agents

Some derivatives of 4-Bromo-3-phenyl-1H-pyrazol-5-amine have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Bekhit et al. (2003) synthesized a series of 1H-pyrazole derivatives and found that one of these compounds exhibited significant anti-inflammatory and antimicrobial properties, with a good safety margin and no ulcerogenic effect (Bekhit & Fahmy, 2003).

Future Directions

The future directions for “4-Bromo-3-phenyl-1H-pyrazol-5-amine” and its derivatives could involve further exploration of their synthesis methods and biological activities3. Additionally, more research could be conducted to understand their mechanism of action and potential applications in medicinal chemistry3.


Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a chemistry professional.


properties

IUPAC Name

4-bromo-5-phenyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNVXMOPTHGCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344076
Record name 4-BROMO-3-PHENYL-1H-PYRAZOL-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-phenyl-1H-pyrazol-5-amine

CAS RN

2845-78-5
Record name 4-BROMO-3-PHENYL-1H-PYRAZOL-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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